5-Tert-butyl-2-methyl-7-[(2-methylprop-2-en-1-yl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Tert-butyl-2-methyl-7-[(2-methylprop-2-en-1-yl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a phenyl group, among other functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-methyl-7-[(2-methylprop-2-en-1-yl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This is usually achieved through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butyl and methyl groups: These groups are introduced through alkylation reactions using tert-butyl and methyl halides.
Attachment of the phenyl group: This is typically done through a Suzuki coupling reaction using a phenylboronic acid derivative.
Addition of the sulfanyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-methyl-7-[(2-methylprop-2-en-1-yl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like phenylboronic acid are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
5-Tert-butyl-2-methyl-7-[(2-methylprop-2-en-1-yl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-methyl-7-[(2-methylprop-2-en-1-yl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylic acid
- tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate
Uniqueness
5-Tert-butyl-2-methyl-7-[(2-methylprop-2-en-1-yl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups and its pyrazolo[1,5-a]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H25N3S |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
5-tert-butyl-2-methyl-7-(2-methylprop-2-enylsulfanyl)-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H25N3S/c1-14(2)13-25-18-12-17(21(4,5)6)22-20-19(15(3)23-24(18)20)16-10-8-7-9-11-16/h7-12H,1,13H2,2-6H3 |
InChI Key |
ILQIXLNTKOPEND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SCC(=C)C |
Origin of Product |
United States |
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